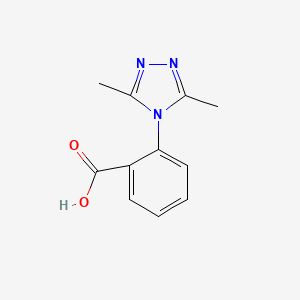

2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2,4-triazol-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-12-13-8(2)14(7)10-6-4-3-5-9(10)11(15)16/h3-6H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFUZPRUJIVZBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2=CC=CC=C2C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with a suitable benzoic acid derivative. One common method is the condensation reaction between 3,5-dimethyl-1H-1,2,4-triazole and 2-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction can produce various triazole derivatives .

Scientific Research Applications

2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which may play a role in its biological activity .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., cyano, bromo) improve reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura in and ) but may reduce yields due to steric effects .

- Bulky substituents (e.g., cyclopropyl) on the benzene ring enhance binding to biological targets like SETDB1 Tudor domain, as seen in compound 9a .

Analogues with Modified Acid Groups

- (E)-2-(3,5-Dimethyl-1,2,4-triazol-4-yl)-3-phenyl-2-propenoic acid [(E)-2h]: Replaces benzoic acid with a propenoic acid chain. Exhibits a lower melting point (160–161°C) compared to the target compound, likely due to reduced crystallinity from the flexible alkenyl group .

Triazole Derivatives in Coordination Chemistry

- 1,3-Benzenedicarboxylic acid, 5-(3-methyl-5-phenyl-4H-1,2,4-triazol-4-yl) : Integrates a triazolyl group into a dicarboxylic acid framework, enabling the formation of metal-organic frameworks (MOFs) with tunable porosity . In contrast, the target compound’s single carboxylic acid group may limit its utility in MOF synthesis.

Biological Activity

2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid is a compound belonging to the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by various studies and case analyses.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring fused with a benzoic acid moiety. This unique structure is responsible for its interaction with biological targets.

Molecular Formula: CHNO\

Molecular Weight: 232.24 g/mol

Antibacterial Activity

Research indicates that compounds within the triazole class exhibit significant antibacterial properties. A study highlighted that derivatives of 3,5-dimethyl-4H-1,2,4-triazole demonstrated effective inhibition against various bacterial strains including Bacillus subtilis and Escherichia coli. The mechanism is believed to involve the inhibition of bacterial enzyme systems that are crucial for cell wall synthesis and metabolism .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Bacillus subtilis | 15 |

| Compound B | Escherichia coli | 18 |

| Compound C | Staphylococcus aureus | 20 |

Antifungal Activity

The antifungal potential of this compound has been documented in various studies. It has shown efficacy against fungi such as Candida albicans and Aspergillus niger. The compound's mechanism involves disrupting fungal cell membrane integrity or inhibiting key enzymes involved in ergosterol biosynthesis .

Table 2: Antifungal Activity of Triazole Derivatives

| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Candida albicans | 32 µg/mL |

| Compound B | Aspergillus niger | 16 µg/mL |

Anticancer Activity

The anticancer properties of triazole derivatives have been increasingly recognized. Studies have indicated that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, this compound has been shown to exhibit cytotoxic effects against several cancer cell lines including HeLa (cervical cancer) and MCF7 (breast cancer) .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF7 | 15.0 |

| A549 | 10.0 |

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of various triazole derivatives against multi-drug resistant bacterial strains. The results indicated that certain modifications in the triazole structure significantly enhanced antibacterial activity compared to standard antibiotics .

- Antifungal Mechanism Investigation : Another research focused on the antifungal mechanisms of triazole derivatives. It was found that the compounds inhibited the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi .

- Cytotoxicity Assessment in Cancer Research : A comprehensive study assessed the cytotoxic effects of various benzoic acid derivatives including triazole-containing compounds on different cancer cell lines. The findings suggested that these compounds could serve as lead candidates for developing new anticancer agents due to their selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Adjust pH to 4–6 (carboxylic acid pKa ~2.5) to minimize degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.